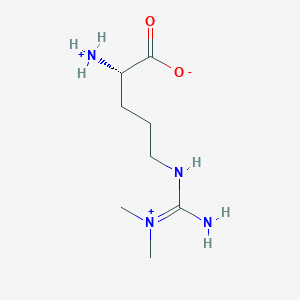

N(omega),N(omega)-dimethyl-L-argininium

Description

Properties

Molecular Formula |

C8H19N4O2+ |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

(2S)-5-[[amino(dimethylazaniumylidene)methyl]amino]-2-azaniumylpentanoate |

InChI |

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H3,10,11,13,14)/p+1/t6-/m0/s1 |

InChI Key |

JQJOPUQWJYPVOA-LURJTMIESA-O |

Isomeric SMILES |

C[N+](=C(N)NCCC[C@@H](C(=O)[O-])[NH3+])C |

Canonical SMILES |

C[N+](=C(N)NCCCC(C(=O)[O-])[NH3+])C |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis via Protein Arginine Methyltransferases

Biological Context and Substrate Specificity

N(omega),N(omega)-dimethyl-L-argininium (asymmetric dimethylarginine, ADMA) is endogenously synthesized through the methylation of arginine residues in proteins by protein arginine methyltransferases (PRMTs). Type I PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the terminal guanidino nitrogen atoms of arginine, producing ADMA and its monomethylated intermediate, N-monomethyl-L-arginine (L-NMMA). This process occurs post-translationally, with methylated proteins subsequently hydrolyzed by proteases to release free ADMA.

In Vitro Methylation Assays

Recent advances in enzymatic synthesis utilize recombinant PRMTs for targeted dimethylation. For example, purified PRMT1 incubated with arginine-rich peptide substrates (e.g., G3BP1-RG or FUS-RGG) and SAM (0.5 mM) at 37°C for 12–24 hours achieves selective dimethylation. The reaction buffer typically contains 20 mM Tris-HCl (pH 8.0), 5% glycerol, 1 mM EDTA, and 1 mM DTT to maintain enzyme activity. Post-reaction, heat denaturation (90°C for 10 minutes) precipitates enzymes, leaving soluble ADMA for extraction.

Table 1: Enzymatic Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Enzyme | PRMT1 or Prmt1 | |

| Methyl Donor | 0.5 mM SAM | |

| Temperature | 37°C | |

| Incubation Time | 12–24 hours | |

| Buffer Composition | 20 mM Tris-HCl, 5% glycerol |

Chemical Synthesis Strategies

Direct Methylation of L-Arginine

Chemical dimethylation targets the guanidino group of L-arginine. Early methods employ methyl iodide (CH₃I) or dimethyl sulfate in alkaline aqueous solutions. For example, L-arginine dissolved in 1 M NaOH reacts with excess CH₃I (3 equivalents) at 50°C for 6 hours, achieving selective dimethylation at the omega-nitrogens. However, over-methylation and side reactions necessitate careful stoichiometric control.

Protecting Group Approaches

To enhance selectivity, the alpha-amino and carboxyl groups of L-arginine are protected before methylation. tert-Butoxycarbonyl (Boc) protection of the alpha-amine, followed by guanidino group methylation using trimethyloxonium tetrafluoroborate, yields N(omega),N(omega)-dimethyl-L-arginine after deprotection. This method reduces side products but requires multi-step purification.

Table 2: Chemical Synthesis Reaction Conditions

| Reagent | Role | Condition |

|---|---|---|

| Methyl iodide | Methylating agent | 50°C, 6 hr |

| Boc₂O | Alpha-amine protection | RT, 2 hr |

| Trimethyloxonium BF₄ | Selective guanidino methylation | 0°C, 1 hr |

Post-Synthesis Purification and Isolation

Chromatographic Techniques

Ion-exchange chromatography is critical for separating dimethylated arginine from mono- or unmethylated species. Cation-exchange resins (e.g., SP Sephadex) at pH 3.0 preferentially bind ADMA due to its higher positive charge. Elution with a NaCl gradient (0–500 mM) resolves methylarginine isoforms.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (203.26 g/mol) and methylation status. The [M+H]⁺ ion at m/z 204.3 and [M+Na]⁺ at m/z 226.3 align with theoretical values. Collision cross-section (CCS) measurements (143.9–158.6 Ų) further validate structure.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra identify dimethylation patterns. The guanidino methyl groups resonate at δ 3.05 ppm (singlet, 6H), while the alpha-proton appears as a doublet at δ 4.25 ppm (J = 6.5 Hz).

Table 3: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ESI-MS | [M+H]⁺ 204.3, [M+Na]⁺ 226.3 | |

| ¹H NMR | δ 3.05 (s, 6H, N(CH₃)₂) | |

| ¹³C NMR | δ 42.1 (N(CH₃)₂) |

Challenges and Optimization

Selectivity in Chemical Methylation

Over-methylation remains a hurdle in chemical synthesis. Recent protocols employ bulky bases (e.g., DBU) to deprotonate specific guanidino nitrogens, enhancing dimethylation yield to 70–80%.

Scalability of Enzymatic Methods

While PRMT-based synthesis avoids harsh reagents, enzyme cost and substrate specificity limit industrial-scale production. Fusion tags (e.g., His-SUMO) improve enzyme recovery but require additional cleavage steps.

Q & A

Q. Methodological Answer :

- Chemical Synthesis : Use L-arginine as a precursor. Perform dimethylation via reductive alkylation with formaldehyde and sodium cyanoborohydride under pH-controlled conditions (pH 8.5–9.0) to minimize overalkylation .

- Purification : Employ ion-exchange chromatography (e.g., Dowex 50WX8 resin) to separate dimethylated products from mono-methylated byproducts. Validate purity via HPLC-UV (≥98% purity threshold) .

- Stability Testing : Store lyophilized product at −80°C in argon atmosphere to prevent oxidation. Confirm stability over 6 months using accelerated degradation studies (40°C/75% RH) .

Advanced: How should researchers design experiments to investigate this compound’s epigenetic regulatory effects in disease models?

Q. Methodological Answer :

- Hypothesis-Driven Design : Frame questions around specific mechanisms (e.g., “Does dimethylarginine modulate histone arginine methylation?”) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Model Systems : Use CRISPR-edited cell lines lacking dimethylarginine transporters (e.g., SLC7A1 knockout) to isolate intracellular effects. Pair with RNA-seq to profile methylation-sensitive genes .

- Data Triangulation : Integrate metabolomics (dimethylarginine levels), chromatin immunoprecipitation (histone marks), and phenotypic assays (proliferation/apoptosis) to establish causality .

Basic: What are the primary challenges in detecting this compound in human plasma, and how can they be mitigated?

Q. Methodological Answer :

- Matrix Interference : Hemolysis releases erythrocyte arginase, artificially elevating arginine derivatives. Collect blood in EDTA tubes, centrifuge immediately (4°C, 3000×g, 10 min), and store plasma at −80°C .

- Ion Suppression in MS : Use stable isotope-labeled internal standards (e.g., ¹³C₆-dimethylarginine) to normalize signal suppression caused by salts or lipids .

- Cross-Reactivity : Validate antibody-based assays (ELISA) against LC-MS data to confirm specificity for the dimethylated isoform .

Advanced: How can computational modeling enhance understanding of this compound’s interactions with cellular transporters?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model docking interactions between dimethylarginine and cationic amino acid transporters (e.g., CAT-1). Prioritize force fields (e.g., CHARMM36) validated for post-translational modifications .

- Machine Learning : Train classifiers on transporter kinetics data to predict competitive inhibition thresholds under varying physiological conditions (e.g., pH, competing substrates) .

- Validation : Correlate in silico binding affinities with radiolabeled uptake assays (³H-dimethylarginine) in HEK293 cells overexpressing target transporters .

Basic: What statistical approaches are essential for analyzing dose-response relationships of this compound in cell-based assays?

Q. Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism with bootstrap resampling for confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude technical artifacts (e.g., pipetting errors) while retaining biological variability .

- Power Analysis : Predefine sample sizes (n ≥ 6) using pilot data to ensure detectable effect sizes (α = 0.05, power = 0.8) .

Advanced: What strategies address the limited bioavailability of this compound in in vivo pharmacological studies?

Q. Methodological Answer :

- Prodrug Design : Synthesize esterified analogs (e.g., pivaloyloxymethyl esters) to enhance membrane permeability. Hydrolyze in vivo to release active compound .

- Nanocarriers : Encapsulate dimethylarginine in lipid nanoparticles functionalized with targeting ligands (e.g., folate receptors) to improve tissue-specific delivery .

- Pharmacokinetic Profiling : Use tandem mass spectrometry to track plasma half-life and organ distribution in rodent models, adjusting dosing regimens accordingly .

Table 2 : Common Pitfalls in This compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.